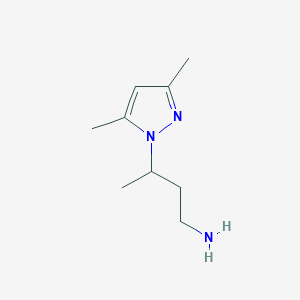

3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an amine group attached to a butane chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable butan-1-amine derivative. One common method involves the alkylation of 3,5-dimethylpyrazole with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

化学反应分析

Nucleophilic Reactions at the Amine Group

The primary amine group exhibits typical nucleophilic behavior, participating in alkylation, acylation, and condensation reactions.

(a) Schiff Base Formation

Reaction with aldehydes or ketones under mild conditions yields Schiff bases. For example:

Reaction:

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine + terephthalaldehyde → Bis-imine derivative

Conditions:

-

Solvent: Anhydrous methanol

-

Catalyst: Molecular sieves (3 Å)

| Reactant | Product | Key Characterization Data (IR, NMR) |

|---|---|---|

| Terephthalaldehyde | (E)-N,N′-(1,4-Phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine | IR: 3231 cm⁻¹ (C=N stretch); ¹H NMR: δ 8.25 (s, 2H, CH=N) |

(b) Alkylation and Acylation

The amine undergoes alkylation with alkyl halides or acylation with acid chlorides:

General Reaction:

RNH₂ + R'X → RNHR' (X = Cl, Br, I)

Example Reagents:

-

Methyl iodide (alkylation)

-

Acetyl chloride (acylation)

Conditions: -

Base: Triethylamine or NaOH

-

Solvent: Dichloromethane or THF

Electrophilic Substitution on the Pyrazole Ring

The methyl groups at the 3- and 5-positions direct electrophilic substitution to the 4-position of the pyrazole ring.

(a) Nitration

Reaction:

this compound + HNO₃ → 4-Nitro derivative

Conditions:

-

Nitrating agent: Concentrated HNO₃/H₂SO₄ mixture

-

Temperature: 0–5°C (controlled)

Outcome:

Introduction of a nitro group at the 4-position without affecting the amine side chain.

(b) Halogenation

Reaction:

this compound + Cl₂ → 4-Chloro derivative

Conditions:

-

Chlorinating agent: Cl₂ gas or SO₂Cl₂

-

Solvent: Acetic acid

Product Utility:

Halogenated derivatives serve as intermediates for cross-coupling reactions.

Condensation and Cyclization Reactions

The amine group participates in cyclocondensation with carbonyl compounds to form heterocyclic systems.

(a) Formation of Pyrazolo[1,5-a]pyrimidines

Reaction:

this compound + β-diketone → Pyrazolo[1,5-a]pyrimidine

Conditions:

| β-Diketone | Product | Application |

|---|---|---|

| 2,4-Pentanedione | 7-Methylpyrazolo[1,5-a]pyrimidine | Potential kinase inhibitor |

Metal Coordination and Complexation

The pyrazole nitrogen and amine group act as ligands for transition metals, forming stable complexes.

Example Reaction with Cu(II):

this compound + CuCl₂ → [Cu(L)₂Cl₂]

Characterization:

Comparative Reactivity Table

Mechanistic Insights

-

Schiff Base Formation: Proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

-

Electrophilic Substitution: Methyl groups activate the pyrazole ring, directing electrophiles to the 4-position through resonance stabilization.

-

Metal Coordination: The pyrazole nitrogen (sp² hybridized) and amine nitrogen (sp³) form chelate complexes with metals like Cu(II) or Fe(III) .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent due to its bioactive properties. Key areas of research include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |

| Escherichia coli | 0.50 µg/mL | 1.00 µg/mL |

| Candida albicans | 0.30 µg/mL | 0.60 µg/mL |

These results indicate that the compound not only inhibits microbial growth but also possesses bactericidal properties.

Anticancer Research

In vitro studies have demonstrated the anticancer potential of derivatives related to this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Inhibition of the PI3K/AKT/mTOR pathway |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Industrial Applications

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds, which are crucial in various industrial applications, including:

- Agrochemicals : Development of pesticides and herbicides.

- Pharmaceuticals : Intermediate in drug development processes.

Antimicrobial Resistance Study

A recent investigation assessed the effectiveness of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine, against antibiotic-resistant strains of bacteria. Results indicated that these compounds could serve as alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains.

Cancer Cell Line Evaluation

A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development.

作用机制

The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

相似化合物的比较

Similar Compounds

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butan-1-amine chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine (CAS# 1006323-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the butan-1-amine moiety enhances its potential for interaction with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, particularly those associated with BRAF(V600E) mutations. These derivatives inhibit key pathways involved in tumor growth and proliferation, such as:

In a study evaluating a series of pyrazole derivatives, compounds with similar structural features demonstrated cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could also possess similar properties .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α, contributing to its potential use in treating inflammatory conditions .

Moreover, studies have demonstrated that related pyrazole compounds exhibit antibacterial activities against various pathogens. For example, some derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound might also share these properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the side chains or the pyrazole ring can significantly influence their pharmacological profiles. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced lipophilicity and cellular uptake |

| Substitution on the pyrazole ring | Altered binding affinity to target proteins |

| Addition of functional groups | Potentially increased selectivity towards specific pathways |

Case Study 1: Antitumor Efficacy

In a comparative study involving various pyrazole derivatives, one compound structurally similar to this compound was tested against A549 lung adenocarcinoma cells. The results indicated a reduction in cell viability by approximately 66% after treatment with this derivative . This suggests that modifications to the pyrazole structure can yield potent anticancer agents.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of several pyrazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus and E. coli. This underscores the potential of related compounds in developing new antibacterial therapies .

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCOQMBDEKSPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。